molecular formula C14H14N2O3 B1417883 Methyl 6-cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate CAS No. 1158282-25-7

Methyl 6-cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No. B1417883
M. Wt: 258.27 g/mol
InChI Key: AEYDUSDJZBUYHV-UHFFFAOYSA-N
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Description

“Methyl 6-cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate” is a chemical compound with the formula C₁₄H₁₄N₂O₃ . It has a molecular weight of 258.273 Da .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a naphthyridine core, which is a type of nitrogen-containing heterocycle. This core is substituted with a cyclopropyl group, a methyl group, and a carboxylate group .

Scientific Research Applications

Biological Activities and Applications

1,8-Naphthyridine derivatives have garnered attention due to their wide range of biological activities. These compounds have demonstrated antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties, which make them significant in therapeutic and medicinal research. They have also shown potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Besides, these derivatives have been identified with activities such as anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant effects among others. This broad spectrum of biological activities underscores their versatility as scaffolds in drug discovery and pharmaceutical chemistry, providing a foundation for the synthesis of new therapeutic agents and the exploration of novel pharmacological applications (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).

Role in Chemical Synthesis

Compounds like Methyl 6-cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate are crucial in synthetic organic chemistry, particularly in the oxidation of cyclopropane-containing compounds. The oxidation processes involving such derivatives facilitate the direct synthesis of carbonylcyclopropanes, adhering to principles of atom economy and avoiding unnecessary synthetic stages. This approach highlights the importance of these compounds in developing efficient methods for transforming cyclopropane derivatives, which are increasingly used in drug development (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

Safety And Hazards

This compound is classified as an irritant . Therefore, it should be handled with care to avoid contact with the skin or eyes, and inhalation should be avoided.

properties

IUPAC Name

methyl 6-cyclopropyl-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-8-10(14(18)19-2)7-11-12(15-8)5-6-16(13(11)17)9-3-4-9/h5-7,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYDUSDJZBUYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C3CC3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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